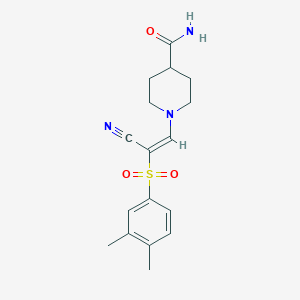
(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Canonical SMILES : CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C
- Molecular Formula : C17H21N3O3S
This structure indicates the presence of a piperidine ring, a cyano group, and a sulfonyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as acid-base balance and fluid secretion.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The presence of the 3,4-dimethylphenyl group may enhance its affinity for specific receptors or enzymes involved in tumor growth.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against various cancer cell lines. |
| Enzyme Inhibition | Potential inhibitor of carbonic anhydrase, affecting pH regulation. |
| Neuroprotective Effects | May possess neuroprotective properties through modulation of neurotransmitter systems. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation.
- Enzyme Interaction Studies :
- Neuroprotective Potential :
特性
IUPAC Name |
1-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-3-4-15(9-13(12)2)24(22,23)16(10-18)11-20-7-5-14(6-8-20)17(19)21/h3-4,9,11,14H,5-8H2,1-2H3,(H2,19,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWUYHDGDFSALD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCC(CC2)C(=O)N)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














